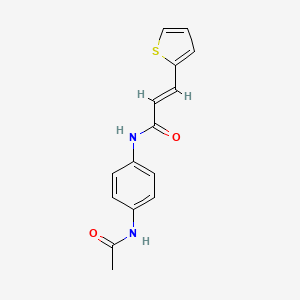

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a central α,β-unsaturated carbonyl system (acrylamide scaffold) linked to a thiophene ring and a 4-acetamidophenyl group. The (E)-configuration of the double bond is critical for its stereoelectronic properties, influencing molecular interactions with biological targets. Its synthesis typically involves coupling α-bromoacrylic acid derivatives with appropriate amines under conditions optimized for yield and purity, as demonstrated in related acrylamide syntheses .

Properties

IUPAC Name |

(E)-N-(4-acetamidophenyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11(18)16-12-4-6-13(7-5-12)17-15(19)9-8-14-3-2-10-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPPRVBGJKOTIV-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide typically involves the reaction of 4-acetamidophenylamine with thiophene-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired acrylamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acrylamide group to an amine.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide as a promising anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF7 and HEP2 cells. The mechanism involves the activation of apoptotic pathways, making it a candidate for further development in cancer therapeutics .

DNA Topoisomerase Inhibition

This compound has also been investigated for its inhibitory effects on DNA topoisomerases, enzymes crucial for DNA replication and transcription. Inhibitors of these enzymes are valuable in cancer treatment as they can prevent cancer cell proliferation. Studies have shown that derivatives of thiophene-containing acrylamides exhibit significant inhibition of topoisomerase II, suggesting that this compound may possess similar properties .

Synthesis and Structural Studies

Synthesis Techniques

The synthesis of this compound typically involves Claisen-Schmidt condensation reactions, where appropriate arylacetamide precursors react with thiophene derivatives under basic conditions. This method has been optimized to yield high purity and yield of the target compound .

Structural Characterization

Crystallographic studies have provided insights into the molecular structure of related compounds, which aids in understanding the interactions at the molecular level. The structural data can inform modifications to enhance biological activity or reduce toxicity .

Material Science Applications

Polymer Chemistry

The unique properties of thiophene-containing compounds like this compound make them suitable for polymer applications. They can be incorporated into polymer matrices to enhance electrical conductivity or thermal stability. Research has shown that copolymers derived from such acrylamides exhibit improved mechanical properties and processing capabilities .

Nanotechnology

In nanotechnology, this compound can be used to functionalize nanoparticles for targeted drug delivery systems. The thiophene moiety can facilitate interactions with biological membranes, potentially improving the efficacy of drug delivery systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide can be contextualized by comparing it to structurally analogous compounds. Key differences in substituents, stereochemistry, and scaffold modifications significantly impact biological activity, solubility, and target selectivity.

Structural and Physicochemical Comparisons

<sup>a</sup>logP values are experimental or predicted using computational tools.

Key Research Findings

Structural Determinants of Activity: The thiophene ring enhances π-π stacking with aromatic residues in α7 nAChRs, while the acetamide group forms hydrogen bonds with peripheral enzymes (e.g., COX-2) . Bulkier substituents (e.g., tetrahydroquinoline in 14f) compromise solubility but improve binding to hydrophobic pockets in cancer-related proteins .

Divergent Pharmacological Profiles: DM497: Central antinociception (brain-penetrant) vs. 26a: Peripheral anti-inflammatory effects (non-penetrant) . Nitro-substituted analogs (e.g., 5112) exhibit off-target cytotoxicity, limiting therapeutic utility .

Computational Predictions :

- Molecular docking suggests the target compound’s acetamide group stabilizes interactions with α7 nAChR’s extracellular domain, though with lower affinity than DM497 .

Biological Activity

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure combining an acetamidophenyl group and a thiophenyl moiety, which may enhance its biological properties. The synthesis typically involves the reaction of 4-acetamidophenylamine with thiophene-2-carbaldehyde under basic conditions, often utilizing solvents like ethanol or methanol and requiring heat to drive the reaction forward.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | >70 |

| Escherichia coli | 0.30 | 0.35 | >65 |

| Candida albicans | 0.40 | 0.45 | >60 |

The compound also demonstrates strong antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Potential

The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors associated with cancer cell proliferation. Preliminary studies suggest that it could act as an inhibitor of certain kinases involved in tumor growth, although further research is required to elucidate these pathways fully.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell signaling pathways.

- Interaction with DNA : There is potential for the compound to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

- A study demonstrated that derivatives with thiophene moieties exhibited enhanced antimicrobial properties compared to their non-thiophene counterparts, suggesting that the thiophene group plays a crucial role in biological efficacy .

- Another investigation highlighted the anticancer potential of acrylamide derivatives, where specific structural modifications led to increased cytotoxicity against various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.